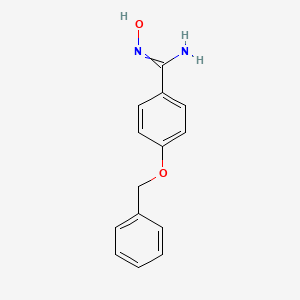

N'-羟基-4-苯甲氧基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N'-hydroxy-4-phenylmethoxybenzenecarboximidamide has not been directly reported in the provided papers. However, similar compounds have been synthesized and characterized, which can offer insights into potential synthetic routes. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides involved structure-activity relationship (SAR) studies and biochemical characterization, indicating a methodical approach to the synthesis of complex organic molecules . Additionally, the synthesis of N,N'-di(4-bromophenyl)-4-hydroxycoumarin-3-carboximidamide was achieved through the reaction of metal salts in the presence of ammonia as a basic medium, suggesting that a similar approach could potentially be adapted for the synthesis of N'-hydroxy-4-phenylmethoxybenzenecarboximidamide .

Molecular Structure Analysis

The molecular structure of N'-hydroxy-4-phenylmethoxybenzenecarboximidamide can be inferred from related compounds. For example, the structural investigation of N-(2-Hydroxyphenyl)-4-Toluenesulfonamide was carried out using various spectroscopic techniques and quantum chemical computations, which provided detailed information on geometrical structure and charge transfer . These techniques could be applied to determine the molecular structure of N'-hydroxy-4-phenylmethoxybenzenecarboximidamide, including its electronic transitions and intermolecular interactions.

Chemical Reactions Analysis

While the specific chemical reactions of N'-hydroxy-4-phenylmethoxybenzenecarboximidamide are not discussed in the provided papers, the selective oxidation of ethylbenzene using a biomimetic catalytic system consisting of hemin and N-hydroxyphthalimide (NHPI) demonstrates the potential reactivity of N-hydroxy compounds . This suggests that N'-hydroxy-4-phenylmethoxybenzenecarboximidamide may also participate in oxidation reactions, possibly acting as an intermediate or catalyst in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of N'-hydroxy-4-phenylmethoxybenzenecarboximidamide can be extrapolated from related compounds. The antimicrobial and antioxidant activities of transition-metal complexes of N,N'-di(4-bromophenyl)-4-hydroxycoumarin-3-carboximidamide indicate that the N-hydroxy and carboximidamide functional groups can contribute to biological activity . Furthermore, the spectroscopic analysis and antimicrobial evaluation of N-(2-Hydroxyphenyl)-4-Toluenesulfonamide suggest that similar compounds may exhibit significant biological activities, which could be relevant for the development of new drugs . Drug-likeness and ADMET properties of these compounds were also assessed, providing a framework for evaluating the potential pharmaceutical applications of N'-hydroxy-4-phenylmethoxybenzenecarboximidamide .

科学研究应用

1. Sustainable Synthesis Method for Pharmaceuticals

- Summary of Application: A team of scientists from the Max Planck Institute of Chemical Energy Conversion (MPI CEC) demonstrated that the electrochemical conversion of nitro groups provides direct access to the previously understudied class of N-hydroxy heterocycles, an innovative structural motif for modern drug discovery .

- Methods of Application: The team developed a highly selective and scalable electro-organic synthesis of novel benzo [e]-1,2,4-thiadiazine-1,1-dioxides, which represents an important structural motif of APIs modified with a unique N-hydroxy moiety .

- Results or Outcomes: This study has enabled preparative access to novel substances bearing an N-hydroxy modification of a structural motif commonly found in drugs .

2. N-Hydroxybenzimidazole as a Structurally Modifiable Platform

- Summary of Application: N-Hydroxybenzimidazole has been used as a structurally modifiable platform for N-oxyl radicals for direct C–H functionalization reactions .

- Methods of Application: The researchers designed a novel class of N-oxyl radicals based on N-hydroxybenzimidazole, and applied them to the direct C–H functionalization reactions .

- Results or Outcomes: The flexible modifiable features of these structures enabled facile tuning of their catalytic performance .

3. Aerobic Oxidation of Benzylic Compounds

- Summary of Application: A new aerobic oxidation of benzylic compounds has been developed, which uses N-hydroxy-3,4,5,6-tetraphenylphthalimide (NHTPPI) as a key catalyst combined with CuCl .

- Methods of Application: The oxidation process is achieved under mild conditions and using as little as 1 mol% catalyst .

- Results or Outcomes: This method provides an efficient way to oxidize benzylic compounds .

4. Functionalized Monomers Based on N-(4-hydroxy phenyl)maleimide

- Summary of Application: N-(4-Hydroxy phenyl)maleimide (HPMI) is functionalized with acryloyl, methacryloyl, allyl, propargyl and cyanate groups .

- Methods of Application: The structures of the materials are characterized by FTIR, 1H NMR and 13C NMR. Thermal curing behaviors of the monomers and thermal stabilities of the polymers are studied using thermal analysis .

- Results or Outcomes: Introduction of polymerizable groups shifts the curing exotherm to low temperatures, and the curing behavior is dictated by the polymerizable substituent present in the aromatic ring .

5. Free-Radical Quenching Activity of Alkaloidal Quinolone

- Summary of Application: A quantum calculated procedure utilizing the density functional theory (DFT)-B3LYP method was used to investigate free-radical quenching activity of alkaloidal quinolone viridicatol and alkaloidal isoquinolone .

- Methods of Application: The researchers used the DFT-B3LYP method coupled with basis set 6–311++G(d,p) to investigate the free-radical quenching activity .

- Results or Outcomes: The study provided insights into the free-radical quenching activity of these compounds .

6. Flavin-Dependent N-Hydroxylating Enzymes

- Summary of Application: Flavin-dependent N-hydroxylating enzymes play a major role in the production of secondary metabolites, such as siderophores or antimicrobial agents .

- Methods of Application: These enzymes can accept amines, diamines, amino acids, amino sugars, and amino aromatic compounds and thus provide access to versatile families of compounds containing the N-O motif .

- Results or Outcomes: The study highlighted the natural roles as well as synthetic applications of these enzymes .

属性

IUPAC Name |

N'-hydroxy-4-phenylmethoxybenzenecarboximidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c15-14(16-17)12-6-8-13(9-7-12)18-10-11-4-2-1-3-5-11/h1-9,17H,10H2,(H2,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBOOJKVECPVATQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=NO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70383938 |

Source

|

| Record name | N'-hydroxy-4-phenylmethoxybenzenecarboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-hydroxy-4-phenylmethoxybenzenecarboximidamide | |

CAS RN |

62536-94-1 |

Source

|

| Record name | N'-hydroxy-4-phenylmethoxybenzenecarboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde](/img/structure/B1273706.png)